1-[2-(3-Amino-1H-1,2,4-triazol-1-YL)ethyl]imidazolidin-2-one
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Overview
Description
1-[2-(3-Amino-1H-1,2,4-triazol-1-YL)ethyl]imidazolidin-2-one is a heterocyclic compound that features both an imidazolidinone and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-Amino-1H-1,2,4-triazol-1-YL)ethyl]imidazolidin-2-one typically involves the reaction of 3-amino-1,2,4-triazole with ethylene imine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process would likely include steps for purification and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-Amino-1H-1,2,4-triazol-1-YL)ethyl]imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group of the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
1-[2-(3-Amino-1H-1,2,4-triazol-1-YL)ethyl]imidazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-(3-Amino-1H-1,2,4-triazol-1-YL)ethyl]imidazolidin-2-one involves its interaction with specific molecular targets. For instance, the triazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: A related compound with similar structural features but lacking the imidazolidinone ring.
1H-1,2,3-Triazole: Another triazole derivative with different chemical properties and applications.
Uniqueness
1-[2-(3-Amino-1H-1,2,4-triazol-1-YL)ethyl]imidazolidin-2-one is unique due to the presence of both the imidazolidinone and triazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H12N6O |
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Molecular Weight |
196.21 g/mol |
IUPAC Name |
1-[2-(3-amino-1,2,4-triazol-1-yl)ethyl]imidazolidin-2-one |
InChI |
InChI=1S/C7H12N6O/c8-6-10-5-13(11-6)4-3-12-2-1-9-7(12)14/h5H,1-4H2,(H2,8,11)(H,9,14) |
InChI Key |
ZRWIIQLUKUQEPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1)CCN2C=NC(=N2)N |
Origin of Product |
United States |
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